Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
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Overview
Description
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is an organic compound characterized by its molecular formula C10H10Cl2O2S. This compound is part of the broader class of sulfanylacetates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate typically involves the reaction of 2,5-dichlorobenzenethiol with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of Ethyl 2-(2,5-dichlorophenyl)sulfoxide or Ethyl 2-(2,5-dichlorophenyl)sulfone.
Reduction: Formation of Ethyl 2-(2,5-dichlorophenyl)thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate exerts its effects depends on the specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is similar to other sulfanylacetate derivatives, such as Ethyl 2-(2,4-dichlorophenyl)sulfanylacetate and Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate. These compounds differ in the position of the chlorine atoms on the phenyl ring, which can influence their reactivity and biological activity. This compound is unique in its specific substitution pattern, which may confer distinct properties and applications.
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Properties
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2S/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXDMDGBTBTRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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